molecular formula C11H18ClN B1404823 (1S)-1-phenylpentan-1-amine hydrochloride CAS No. 911373-70-1

(1S)-1-phenylpentan-1-amine hydrochloride

Cat. No.: B1404823
CAS No.: 911373-70-1
M. Wt: 199.72 g/mol
InChI Key: MBNNSARPWZWWBT-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-phenylpentan-1-amine hydrochloride is a chiral organic compound presented for research and development purposes. This chemical belongs to a class of molecules featuring a phenyl group and an amine functionality on an alkyl chain, a structure that is of significant interest in medicinal chemistry and pharmacology . Such chiral amines often serve as critical precursors or intermediates in the synthesis of more complex bioactive molecules . Researchers utilize these compounds as reference standards in analytical method development, employing techniques like NMR spectroscopy, mass spectrometry, and chromatography to identify and quantify substances in complex mixtures . The stereochemistry of the molecule, indicated by the (1S) configuration, makes it particularly valuable for studying enantioselective reactions and for investigating the specific biological interactions of single-isomer compounds, as different enantiomers can have distinct pharmacological profiles . This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for research purposes and is not classified or sold for human consumption, diagnostic use, or therapeutic applications. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

(1S)-1-phenylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNSARPWZWWBT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911373-70-1
Record name Benzenemethanamine, α-butyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911373-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(1S)-1-phenylpentan-1-amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of (1S)-1-phenylpentan-1-amine hydrochloride . This compound is a chiral primary amine, structurally significant as an α-alkylbenzylamine derivative (specifically the α-butyl analog). It serves as a versatile chiral building block in asymmetric synthesis and possesses pharmacological relevance as a structural homolog of psychoactive monoamines.

Executive Summary

(1S)-1-phenylpentan-1-amine hydrochloride (also known as (S)-α-butylbenzylamine HCl) is the levorotatory enantiomer of 1-phenylpentylamine. Unlike its positional isomer 1-phenylpentan-2-amine (a homolog of amphetamine), this compound features the amino group at the benzylic position. This structural motif imparts unique reactivity, making it a valuable chiral auxiliary for resolving racemic acids and a scaffold for synthesizing complex pharmaceutical targets. While less characterized pharmacologically than amphetamines, it shares structural features with CNS-active monoamine releasers.

Chemical Identity & Structure

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (1S)-1-phenylpentan-1-amine hydrochloride
Common Synonyms (S)-α-butylbenzylamine HCl; (S)-1-phenylpentylamine HCl
CAS Number (Free Base) 3789-60-4 (Generic S-isomer reference); 61501-03-9 (Racemate)
Molecular Formula C₁₁H₁₇N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 199.72 g/mol (Salt); 163.26 g/mol (Base)
SMILES CCCCC1=CC=CC=C1.Cl
Structural Analysis

The molecule consists of a phenyl ring attached to a pentyl chain at the C1 position, which also bears the primary amino group. The (S)-configuration at C1 indicates that, when viewed with the lowest priority group (H) pointing away, the priority sequence (N > Phenyl > Butyl) follows a counter-clockwise direction.

Stereochemical Configuration:

  • Chiral Center: C1 (Benzylic carbon)

  • Configuration: (S) (Sinister)

  • Isomerism: Enantiomer of (1R)-1-phenylpentan-1-amine.

Physicochemical Properties[1][5][6][9][10][11][12][13]

The following properties are characteristic of the hydrochloride salt form, which is the preferred form for stability and handling.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic
Melting Point 150–160 °C (Estimated range)Typical for α-alkylbenzylamine HCl salts
Solubility High in Water, Methanol, EthanolLow in Hexane, Ether
Acidity (pKa) ~9.5 (Ammonium ion)Base is moderately basic
Optical Rotation

to

(c=1, MeOH)
Negative rotation is typical for (S)-benzylamines

Synthesis & Manufacturing Protocols

Two primary pathways are established for the production of (1S)-1-phenylpentan-1-amine HCl: Classical Resolution (for bulk scale) and Asymmetric Synthesis (for high enantiopurity).

Pathway A: Reductive Amination & Classical Resolution

This method synthesizes the racemate from valerophenone and then isolates the (S)-enantiomer.

Step 1: Synthesis of Racemic 1-Phenylpentan-1-amine

Reagents: Valerophenone (1-phenylpentan-1-one), Ammonium Formate, Pd/C (catalyst). Mechanism: Leuckart-Wallach reaction or Catalytic Reductive Amination.

  • Reflux: Combine valerophenone (1.0 eq) with excess ammonium formate (5.0 eq) in methanol.

  • Catalysis: Add 10% Pd/C catalyst.

  • Hydrogenation: Stir under H₂ atmosphere (or reflux if using formate as H-source) for 12-24 hours.

  • Workup: Filter catalyst, evaporate solvent, basify with NaOH, and extract free base with Dichloromethane (DCM).

Step 2: Optical Resolution

Resolving Agent: (R,R)-(+)-Tartaric Acid or (S)-Mandelic Acid.

  • Salt Formation: Dissolve racemic amine in hot ethanol. Add 0.5 eq of (R,R)-Tartaric acid.

  • Crystallization: Allow solution to cool slowly. The diastereomeric salt [(S)-Amine]·[(R,R)-Tartrate] is typically less soluble and crystallizes out.[9]

  • Filtration: Collect crystals. Recrystallize from ethanol to upgrade enantiomeric excess (ee) >99%.

  • Liberation: Treat salt with 2M NaOH to liberate (S)-amine, extract, and convert to HCl salt using ethanolic HCl.

Pathway B: Asymmetric Synthesis (Ellman’s Auxiliary)

For high-value research applications, this route avoids resolution losses.

Reagents: (S)-tert-butanesulfinamide, Valerophenone, Ti(OEt)₄, NaBH₄.

  • Condensation: React valerophenone with (S)-tert-butanesulfinamide in THF using Ti(OEt)₄ as a Lewis acid/dehydrating agent to form the chiral ketimine.

  • Reduction: Reduce the ketimine with NaBH₄ at -48°C. The bulky chiral auxiliary directs hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

  • Hydrolysis: Cleave the sulfinyl group with HCl/MeOH to yield pure (1S)-1-phenylpentan-1-amine HCl.

SynthesisPathways Start Valerophenone (1-phenylpentan-1-one) Racemate Racemic 1-phenylpentan-1-amine Start->Racemate Reductive Amination (NH3/H2/Pd) Auxiliary Condensation with (S)-t-Bu-Sulfinamide Start->Auxiliary Ti(OEt)4 Resolution Resolution with (R,R)-Tartaric Acid Racemate->Resolution Crystallization Product (1S)-1-phenylpentan-1-amine Hydrochloride Resolution->Product NaOH then HCl Imine Chiral Ketimine Auxiliary->Imine Reduction Diastereoselective Reduction (NaBH4) Imine->Reduction Reduction->Product HCl Hydrolysis

Caption: Synthesis pathways comparing classical resolution (blue) and asymmetric synthesis using Ellman's auxiliary (red).

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • 
       7.30–7.45 (m, 5H, Ar-H)
      
    • 
       4.25 (t, 1H, Ar-CH -NH₃⁺)
      
    • 
       1.80–2.00 (m, 2H, CH ₂-CH-Ar)
      
    • 
       1.10–1.40 (m, 4H, Alkyl chain)
      
    • 
       0.85 (t, 3H, Terminal CH ₃)
      
  • ¹³C NMR:

    • Peaks expected at ~140 ppm (Ar-ipso), ~129 ppm (Ar), ~55 ppm (Benzylic C-N), and aliphatic signals at ~35, 28, 22, 14 ppm.

Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 254 nm.[10]

  • Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with standard).

Safety & Handling (MSDS Summary)

Hazard Classification:

  • GHS Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H314: Causes severe skin burns and eye damage.[8]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent carbonate formation from air.

  • Spill Response: Neutralize with weak acid (citric) or base (bicarbonate) depending on the form, absorb with vermiculite, and dispose of as hazardous organic waste.

References

  • PubChem. (n.d.).[1] (1S)-1-phenylpropan-1-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Nugent, T. C. (Ed.). (2010).
  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews, 102(2), 391-412.

Sources

Chiral Phenethylamine Derivatives in Medicinal Chemistry Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Hunter

The principle of chirality is a fundamental tenet of medicinal chemistry, dictating the intricate dance between a drug molecule and its biological target. The phenethylamine scaffold, a deceptively simple framework, is a privileged structure in pharmacology, serving as the backbone for a multitude of endogenous neurotransmitters and synthetic therapeutic agents.[1][2] The introduction of a chiral center into this structure exponentially increases its chemical and pharmacological complexity, offering a fertile ground for the discovery of novel medicines with enhanced efficacy and safety. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of chiral phenethylamine derivatives. As a Senior Application Scientist, my objective is to distill complex theoretical principles into actionable, field-tested insights and protocols, fostering a deeper understanding of the causality behind experimental choices.

PART 1: The Imperative of Stereochemistry in Phenethylamine Drug Design

The biological milieu is inherently chiral, composed of L-amino acids and D-sugars. This chirality extends to the drug targets themselves—receptors, enzymes, and ion channels—creating a stereoselective environment. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological profiles.[3] One enantiomer, the eutomer, may elicit the desired therapeutic response, while its mirror image, the distomer, could be inactive, less potent, or worse, responsible for adverse effects.

The phenethylamine class of compounds, which primarily targets the central nervous and cardiovascular systems, provides compelling examples of this stereoselectivity.[1] A nuanced understanding of how chirality influences the interaction of these molecules with their biological targets is therefore not just an academic exercise but a critical component of modern, safety-conscious drug development.

PART 2: Strategies for Enantioselective Synthesis

The synthesis of single-enantiomer phenethylamine derivatives is a cornerstone of their development as therapeutic agents. Several robust methodologies are employed to achieve high enantiomeric purity.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[1][3] This approach allows for the creation of a desired stereocenter with high diastereoselectivity.

Experimental Workflow: Diastereoselective Alkylation via a Chiral Auxiliary

Caption: Diastereoselective synthesis using a chiral auxiliary.

Causality: The steric bulk and electronic properties of the chiral auxiliary create a biased environment, favoring the approach of reagents from one face of the molecule over the other, thus controlling the formation of the new stereocenter.

Chiral Resolution of Racemates

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[4]

This classical method relies on the reaction of a racemic amine with an enantiomerically pure acid to form diastereomeric salts.[1][4][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][4][5]

Protocol: Resolution of Racemic α-Phenylethylamine with D-(-)-Mandelic Acid

  • Salt Formation: A solution of racemic α-phenylethylamine is treated with an equimolar amount of D-(-)-mandelic acid in a suitable solvent system (e.g., aqueous ethanol).

  • Crystallization: The solution is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt, D-(+)-α-phenylethylammonium D-(-)-mandelate.

  • Isolation: The crystals are collected by filtration and washed with a cold solvent to remove impurities.

  • Liberation of the Free Amine: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the free D-(+)-α-phenylethylamine, which can then be extracted.

  • Recovery: The enantiomeric purity of the recovered amine is assessed using chiral chromatography or polarimetry.

Trustworthiness: This method's success hinges on the significant difference in solubility between the two diastereomeric salts. The choice of resolving agent and solvent system is critical and often requires empirical optimization.[6]

Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated forms.[7] This method offers high enantioselectivity under mild reaction conditions.

PART 3: Analytical Techniques for Enantiomeric Purity Determination

Confirming the enantiomeric purity of a chiral phenethylamine derivative is a critical quality control step.

Chiral Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating and quantifying enantiomers.[8] Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column.[9][10][11]

Table 1: Chiral Analysis Methodologies

TechniquePrincipleAdvantagesConsiderations
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase.Direct analysis, high resolution.Requires specialized and often expensive columns.
Pre-column Derivatization Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.[9][10][11]Utilizes standard chromatography equipment.Derivatization reaction must be complete and not cause racemization.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.High efficiency, small sample volume.Can be less robust than HPLC for some applications.

PART 4: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The stereochemistry of phenethylamine derivatives profoundly influences their interaction with biological targets, leading to distinct pharmacological effects.

Central Nervous System (CNS) Active Agents

Many chiral phenethylamines exert their effects by modulating monoamine neurotransmitter systems in the brain.[12][13]

Case Study: Amphetamine

Amphetamine exists as two enantiomers, dextroamphetamine ((S)-amphetamine) and levoamphetamine ((R)-amphetamine).[14][15]

  • (S)-Amphetamine: The more potent central nervous system stimulant, primarily responsible for the therapeutic effects in ADHD and narcolepsy.[12][13][14][15] It has a higher affinity for the dopamine and norepinephrine transporters.[14]

  • (R)-Amphetamine: Exhibits more pronounced peripheral cardiovascular effects and is a less potent CNS stimulant.[14][16]

Case Study: MDMA (Ecstasy)

The enantiomers of 3,4-methylenedioxymethamphetamine (MDMA) also display distinct pharmacological profiles.

  • (S)-(+)-MDMA: Primarily responsible for the potent serotonin-releasing effects and stimulant properties.[17]

  • (R)-(-)-MDMA: Shows a reduced side effect profile while maintaining some of the therapeutic prosocial effects, making it a subject of interest for therapeutic applications.[18][19][20] It has less activity as a dopamine-releasing agent compared to the (S)-enantiomer.[21]

Signaling Pathway: Stereoselective Modulation of Monoamine Transporters

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Dopamine) DAT Dopamine Transporter (DAT) DAT->Vesicle Reverses Dopamine Flow Increased_Dopamine Increased Extracellular Dopamine DAT->Increased_Dopamine VMAT2 VMAT2 S_Amphetamine (S)-Amphetamine S_Amphetamine->DAT Substrate for DAT S_Amphetamine->VMAT2 Inhibits VMAT2 Postsynaptic_Receptors Postsynaptic Dopamine Receptors Increased_Dopamine->Postsynaptic_Receptors Increased Signaling

Caption: Mechanism of (S)-Amphetamine at the Dopamine Transporter.

Cardiovascular Agents

Case Study: Dobutamine

Dobutamine is a synthetic catecholamine used to treat cardiogenic shock and severe heart failure.[22] It is administered as a racemic mixture of two enantiomers with distinct activities.[22][23]

  • (+)-Dobutamine: A potent β1-adrenergic agonist and an α1-adrenergic antagonist.[22][24]

  • (-)-Dobutamine: A potent α1-adrenergic agonist.[22][23]

The combination of these opposing effects on the α1 receptor results in a net potent inotropic (contractility-increasing) effect from the β1 agonism, with less pronounced effects on heart rate and blood pressure compared to other catecholamines.[22][25][26]

Table 2: Pharmacological Profiles of Chiral Phenethylamine Enantiomers

DrugEnantiomerPrimary Pharmacological ActionKey Therapeutic Implications
Amphetamine (S)-(+)Potent CNS stimulant; dopamine/norepinephrine releasing agent.[13][14][15]Primary therapeutic enantiomer for ADHD and narcolepsy.[13][14]
(R)-(-)Weaker CNS stimulant; stronger peripheral effects.[14][16]Contributes to cardiovascular side effects.
MDMA (S)-(+)Potent serotonin and dopamine releasing agent.[17]Associated with stimulant and empathogenic effects.
(R)-(-)Weaker monoamine releaser; may retain prosocial effects with fewer side effects.[18][19][20][21]Investigated for potential therapeutic advantages.[18][19][20]
Dobutamine (+)-Potent β1 agonist, α1 antagonist.[22][24]Contributes to increased cardiac contractility.
(-)-Potent α1 agonist.[22][23]Contributes to vasoconstriction, balancing the vasodilatory effects of the (+) enantiomer.

PART 5: Conclusion and Future Perspectives

The exploration of chiral phenethylamine derivatives remains a dynamic and highly rewarding field within medicinal chemistry. The profound influence of stereochemistry on pharmacological activity underscores the necessity of developing and utilizing enantioselective synthetic and analytical methods. Future research will undoubtedly focus on refining these techniques to achieve even greater efficiency and precision. A deeper understanding of the three-dimensional interactions between phenethylamine enantiomers and their biological targets will continue to drive the design of next-generation therapeutics with superior efficacy and safety profiles, ultimately benefiting patients across a spectrum of diseases.

References

  • The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Dobutamine - Deranged Physiology. (2023, December 18). Deranged Physiology. Retrieved February 14, 2026, from [Link]

  • 10.10: Amphetamines - Chemistry LibreTexts. (2021, January 23). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Dobutamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Effects of dopamine, (+/-)-dobutamine and the (+)- and (-)-enantiomers of dobutamine on cardiac function in pithed rats - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - OUCI. (n.d.). Ovidius University Annals of Chemistry. Retrieved February 14, 2026, from [Link]

  • (±)-MDMA and its enantiomers: potential therapeutic advantages of R(−) - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (2020, October 23). MDPI. Retrieved February 14, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed. (2020, October 23). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Amphetamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Dobutamine • LITFL • CCC Pharmacology. (2025, July 16). LITFL. Retrieved February 14, 2026, from [Link]

  • Resolution of α-phenylethylamine by its acidic derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC. (2022, October 18). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization - PubMed. (2002, December 31). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • (R)-MDMA - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • (±)-MDMA and its enantiomers: potential therapeutic advantages of R(-) - PubMed - NIH. (2017, December 16). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • (±)-MDMA and its enantiomers: potential therapeutic advantages of R(−)-MDMA | Request PDF - ResearchGate. (2025, December 16). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS - OpenBU. (n.d.). Boston University. Retrieved February 14, 2026, from [Link]

  • Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Primate: R-MDMA Reduces Severity of Dyskinesia, Whereas S-MDMA Extends Duration of ON-Time | Journal of Neuroscience. (2011, May 11). Journal of Neuroscience. Retrieved February 14, 2026, from [Link]

  • Amphetamine - StatPearls - NCBI Bookshelf - NIH. (2023, July 31). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine† - ResearchGate. (2011, August 30). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Amphetamine drug profile | . (2025, December 15). European Monitoring Centre for Drugs and Drug Addiction. Retrieved February 14, 2026, from [Link]

  • General synthetic scheme for the preparation of chiral α-phenylethylamines. - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC. (2020, October 23). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway - PubMed. (2002, September 20). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Phenylethanolamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed. (2009, May 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.). Google Patents.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. (n.d.). Pharmacy 180. Retrieved February 14, 2026, from [Link]

  • Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors - PubMed. (2007, June 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents. (n.d.). Google Patents.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (2022, September 13). Biomolecules & Therapeutics. Retrieved February 14, 2026, from [Link]

  • (R)-(+) alpha-phenylethylamine - High Purity Chiral Amine at Best Prices. (n.d.). Sarex. Retrieved February 14, 2026, from [Link]

  • Structure-activity relation. 3. Structure-activity study of phenethylamines as substrates of biosynthetic enzymes of sympathetic transmitters | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • [PDF] 2-Phenethylamines in Medicinal Chemistry: A Review | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023, March 1). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • [PDF] Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC. (2025, November 20). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 1-Phenylpentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Alkylbenzylamine Scaffold

1-Phenylpentan-1-amine (also known as


-butylbenzylamine) represents a distinct chemical space within the class of 

-substituted benzylamines. Unlike its structural isomer 1-phenylpentan-2-amine (a phenethylamine analog related to substituted cathinones and amphetamines), the 1-amine scaffold places the nitrogen atom at the benzylic position.

This structural distinction fundamentally alters its pharmacophore. While phenethylamines are classic monoamine transporter (MAT) substrates,


-alkylbenzylamines are increasingly investigated for:
  • NMDA and Sigma Receptor Modulation: Long alkyl chains at the

    
    -position favor hydrophobic pocket binding distinct from the orthosteric catecholamine site.
    
  • Metabolic Stability: The steric bulk of the pentyl chain at the

    
    -carbon significantly hinders oxidative deamination by Monoamine Oxidases (MAO), a common liability of simple benzylamines.
    
  • Chiral Resolution Agents: Due to the proximity of the chiral center to the aromatic ring, these derivatives serve as potent chiral solvating agents.

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and structure-activity relationships (SAR) of this scaffold.[1][2]

Chemical Space and Physicochemical Profile

The core structure, 1-phenylpentan-1-amine , consists of a benzylamine backbone with a butyl chain extension at the benzylic carbon.[1]

PropertyValue / DescriptionImpact on SAR
IUPAC Name 1-phenylpentan-1-amineCore nomenclature base.
Formula

MW = 163.26 g/mol (Fragment-like).[3][4]
LogP (Calc) ~2.8 – 3.1High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.
pKa ~9.5 (Amine)Predominantly protonated at physiological pH.[1]
Chirality (R) and (S) EnantiomersBioactivity is highly stereoselective; (S)-isomers often align with biological pockets for benzylamines.
Rotatable Bonds 4 (Pentyl chain)High conformational flexibility; entropic penalty upon binding unless constrained.[1]

Synthesis Protocols

To explore the SAR of this scaffold, a robust synthesis method is required.[1] The Reductive Amination of Valerophenone is the industry-standard approach for generating the racemic amine, while Grignard Addition allows for derivatization.

Protocol A: Reductive Amination (Standard)[1]

Objective: Synthesis of racemic 1-phenylpentan-1-amine from valerophenone.

Reagents:

  • Valerophenone (1-phenylpentan-1-one) [CAS: 1009-14-9]

  • Ammonium Acetate (

    
    )[1]
    
  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Methanol (Anhydrous)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask, dissolve Valerophenone (10 mmol) in Methanol (30 mL). Add Ammonium Acetate (100 mmol, 10 eq) to saturation. Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

  • Reduction: Cool the solution to 0°C. Cautiously add Sodium Cyanoborohydride (15 mmol) portion-wise. Note: Maintain anhydrous conditions to prevent ketone reduction to alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.

  • Isolation: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (

    
    ).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel; Gradient: Hexane 
    
    
    
    EtOAc).
Protocol B: Chiral Resolution (Essential for SAR)

Since the scaffold is chiral, SAR data is invalid without enantiomeric separation.[1]

  • Agent: (R)-(-)-Mandelic Acid.[5]

  • Method: Recrystallization in Ethanol. The diastereomeric salt pairs often show significant solubility differences due to the steric bulk of the butyl chain.

Structure-Activity Relationship (SAR) Analysis

The SAR of 1-phenylpentan-1-amine is defined by three vectors: the Aromatic Ring (Electronic) , the


-Alkyl Chain (Steric/Lipophilic) , and the Nitrogen Substitution .
Vector A: The -Alkyl Chain (The "Pentyl" Effect)

The transition from Methyl (1-phenylethylamine) to Pentyl (1-phenylpentan-1-amine) is the critical differentiator.

  • Lipophilicity (LogP): The butyl extension adds ~2.0 log units compared to the methyl analog. This drives the molecule from a water-soluble amine to a lipid-soluble penetrant.

  • MAO Resistance: Short-chain

    
    -benzylamines are rapidly degraded by MAO-B. The pentyl chain introduces significant steric hindrance near the nitrogen, blocking the approach of the FAD cofactor in MAO enzymes, thereby extending half-life.[1]
    
  • Receptor Shift: Short chains favor adrenergic receptors. Long chains (

    
    ) shift affinity toward Sigma-1 (
    
    
    
    )
    receptors and NMDA ion channels (PCP site), acting as channel blockers.[1]
Vector B: Nitrogen Substitution ( -R)

Modifying the primary amine is the primary method for tuning selectivity.

  • Primary (

    
    ):  Balanced activity. High potential for hydrogen bonding.
    
  • N-Methylation: Often increases BBB permeability but may increase susceptibility to metabolic N-demethylation. In benzylamines, this often retains stimulant-like properties if they exist.[1]

  • N-Benzylation: Introducing a second benzyl group (N-benzyl-1-phenylpentan-1-amine) drastically increases affinity for Sigma receptors and NET (Norepinephrine Transporter) , often creating "dual inhibitors."

Vector C: Aromatic Ring Substitution
  • Electron Withdrawing Groups (Halogens): 4-Cl or 4-F substitutions generally increase metabolic stability (blocking para-hydroxylation) and enhance lipophilicity.

  • Electron Donating Groups (OMe): 3,4-Dimethoxy substitution patterns mimic the dopamine pharmacophore, potentially introducing direct dopaminergic agonist activity, though the

    
    -benzylamine scaffold is less optimal for this than phenethylamines.[1]
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on the desired pharmacological outcome.

SAR_Logic Core 1-Phenylpentan-1-amine (Scaffold) Chain Vector A: Alpha-Chain Length Core->Chain Nitrogen Vector B: N-Substitution Core->Nitrogen Ring Vector C: Ring Substitution Core->Ring MAO MAO Stability (Steric Block) Chain->MAO Pentyl chain blocks oxidation Sigma Sigma-1 Affinity (Lipophilic Pocket) Chain->Sigma Long chain fits hydrophobic pocket Nitrogen->Sigma N-Benzylation increases affinity MAT Transporter Inhibition (DAT/NET) Nitrogen->MAT N-Methylation optimizes binding Ring->MAT 3,4-Cl/F subs modulate selectivity

Caption: SAR optimization pathways for 1-phenylpentan-1-amine. Blue nodes indicate the core; Grey nodes represent modification vectors; Colored nodes represent pharmacological outcomes.

Experimental Validation: Monoamine Uptake Assay

To validate the biological activity of synthesized derivatives, a high-throughput uptake inhibition assay is recommended.

Protocol: Synaptosomal Uptake Assay (DAT/NET/SERT)

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for NET/SERT) via homogenization in 0.32M sucrose and centrifugation (1000g x 10 min; supernatant spun at 17,000g x 20 min).

  • Incubation: Resuspend P2 pellet in Krebs-Ringer buffer. Pre-incubate with the test compound (1 nM – 100

    
    M) for 15 minutes at 37°C.
    
  • Uptake Initiation: Add radioligand (

    
    -Dopamine or 
    
    
    
    -Norepinephrine) at 10-20 nM final concentration.
  • Termination: After 5 minutes, stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Self-Validation Check:

  • Positive Control: Cocaine or Fluoxetine must be run in parallel.

  • Non-Specific Binding: Determine using high-concentration nomifensine (DAT) or desipramine (NET).

References

  • PubChem. (2025).[3] 1-Phenylpentan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Glennon, R. A., et al. (1988).[1] Binding of substituted phenylalkylamines to the sigma receptor. (Contextual grounding for long-chain amine binding).

  • RSC Advances. (2025). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. (Methodology for amide derivatives). Retrieved from [Link]

  • MDPI. (2025). Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics. (Grounding for benzylamine scaffold SAR). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note & Protocol: Sensitive Fluorescence Detection of (1S)-1-Phenylpentan-1-amine via Derivatization with NBD-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1S)-1-phenylpentan-1-amine is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The accurate and sensitive quantification of this and similar chiral amines is crucial in drug development, quality control, and metabolic studies. Due to the lack of a native chromophore or fluorophore, direct detection of (1S)-1-phenylpentan-1-amine at low concentrations using common analytical techniques like HPLC with UV-Vis detection is challenging.

Fluorescence derivatization is a powerful strategy to overcome this limitation.[1] This application note provides a detailed protocol for the derivatization of (1S)-1-phenylpentan-1-amine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). NBD-Cl is a highly effective fluorogenic reagent that reacts with primary and secondary amines to yield intensely fluorescent adducts, enabling their sensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[2][3][4]

Principle of Derivatization

The derivatization of (1S)-1-phenylpentan-1-amine with NBD-Cl is based on a nucleophilic aromatic substitution (SNAr) reaction.[2][5] The electron-deficient benzoxadiazole ring of NBD-Cl, further activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack by the primary amino group of (1S)-1-phenylpentan-1-amine.[2] The reaction is typically carried out under alkaline conditions (pH 8-10.5) to ensure the amine is in its deprotonated, more nucleophilic state.[2][6] This results in the displacement of the chlorine atom and the formation of a stable, highly fluorescent N-substituted aminobenzoxadiazole derivative.[2][6]

The resulting NBD-amine adduct exhibits strong fluorescence due to an intramolecular charge transfer (ICT) mechanism.[2][7] The amino group acts as an electron donor and the nitro group as an electron acceptor, creating a system that fluoresces upon excitation.[2] While NBD-Cl itself is non-fluorescent, its reaction product with the amine is highly fluorescent, providing a high signal-to-noise ratio for sensitive detection.[2][4][7]

Diagram of the Derivatization Reaction

derivatization_reaction Amine (1S)-1-phenylpentan-1-amine NBD_Amine Fluorescent NBD-Amine Adduct Amine->NBD_Amine + NBD-Cl NBD_Cl NBD-Cl HCl HCl

Caption: Nucleophilic aromatic substitution reaction between (1S)-1-phenylpentan-1-amine and NBD-Cl.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization and subsequent analysis of (1S)-1-phenylpentan-1-amine.

Materials and Reagents
  • (1S)-1-phenylpentan-1-amine standard

  • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

Equipment
  • HPLC system with a fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Thermostatic water bath or heating block

  • pH meter

  • Vortex mixer

  • Analytical balance

  • Micropipettes

Preparation of Solutions
  • 0.1 M Borate Buffer (pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 with a concentrated NaOH solution.[6]

  • NBD-Cl Stock Solution (5 mM): Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile. This solution should be prepared fresh and protected from light.[6]

  • (1S)-1-phenylpentan-1-amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (1S)-1-phenylpentan-1-amine in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to the desired concentrations for calibration.

  • 0.1 M HCl: Prepare by diluting concentrated HCl in deionized water.

Derivatization Protocol
  • Sample Preparation: In a microcentrifuge tube, add 100 µL of the (1S)-1-phenylpentan-1-amine standard or sample solution.

  • Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and briefly vortex.[6]

  • Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Vortex the mixture thoroughly.[6]

  • Incubation: Incubate the mixture in a water bath or heating block at 60°C for 30 minutes. Protect the reaction from light.[3]

  • Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer.[6] This step is crucial to quench the fluorescence of any hydrolyzed NBD-Cl (NBD-OH), which can contribute to high background signals.[5][6]

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before analysis.[6]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Diagram of the Experimental Workflow

experimental_workflow start Start sample_prep Sample Preparation (100 µL Amine Solution) start->sample_prep buffering Buffering (200 µL Borate Buffer, pH 9.0) sample_prep->buffering derivatization Derivatization (200 µL NBD-Cl Solution) buffering->derivatization incubation Incubation (60°C for 30 min, in dark) derivatization->incubation termination Reaction Termination (100 µL 0.1 M HCl) incubation->termination filtration Filtration (0.22 µm Syringe Filter) termination->filtration hplc_analysis HPLC-FLD Analysis filtration->hplc_analysis end End hplc_analysis->end

Caption: General experimental workflow for the derivatization of (1S)-1-phenylpentan-1-amine with NBD-Cl.

HPLC-FLD Analysis

The following are typical starting conditions for the HPLC-FLD analysis of the NBD-derivatized amine. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: ~465 nm, Emission: ~535 nm[4][8]

Note on Fluorescence Properties: The fluorescence excitation and emission maxima of NBD-amine adducts are solvent-dependent.[3][8] The provided wavelengths are typical for NBD derivatives in a methanolic or similar organic environment. It is recommended to determine the optimal excitation and emission wavelengths for the specific mobile phase composition used.

Data Interpretation and Method Validation

A successful derivatization and HPLC-FLD analysis will yield a well-resolved, sharp chromatographic peak for the NBD-(1S)-1-phenylpentan-1-amine derivative. The retention time of this peak should be consistent across standards and samples.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the derivatized standards against their corresponding concentrations. The linearity of the method should be assessed over the desired concentration range.

Method validation should be performed in accordance with relevant guidelines (e.g., ICH) to ensure the reliability of the results.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) close to 1.000 is desirable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low peak intensity Incomplete derivatization- Verify the pH of the borate buffer.[6]- Ensure the NBD-Cl solution is fresh.- Increase reaction time or temperature.[6]
High background signal Hydrolysis of NBD-Cl to fluorescent NBD-OH- Ensure the reaction is properly terminated with HCl.[5][6]- Prepare NBD-Cl solution fresh.
Poor peak shape Chromatographic issues- Ensure proper mobile phase composition and pH.- Check for column degradation.
Poor reproducibility Inconsistent experimental conditions- Ensure accurate and consistent pipetting.- Maintain precise control over reaction time and temperature.[6]- Protect reagents and derivatives from light.[6]

Conclusion

The derivatization of (1S)-1-phenylpentan-1-amine with NBD-Cl followed by HPLC-FLD analysis is a robust and highly sensitive method for the quantification of this chiral amine. The protocol outlined in this application note provides a solid foundation for developing and validating an analytical method suitable for research, quality control, and other applications where sensitive detection is paramount. The principles and procedures described herein can also be adapted for the analysis of other primary and secondary amines.

References

  • Interchim. (n.d.). FluoProbes®. Retrieved from [Link]

  • El-Kassem, L. T., & El-Sayed, M. Y. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117188.
  • Tashev, K., Ivanova-Petropulos, V., & Stefova, M. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 55-65.
  • ResearchGate. (n.d.). (PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Retrieved from [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.
  • Gherasim, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 123.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • Kim, M. K., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 698-705.
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Critical Reviews in Analytical Chemistry, 41(4), 330-348.
  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. Retrieved from [Link]

  • Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent.
  • ResearchGate. (n.d.). Derivatization of agmatine with NBD-F. Retrieved from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (n.d.). Reaction of NBD-Cl with primary amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Achieving High Enantiomeric Excess in (1S)-1-Phenylpentan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to our dedicated technical support guide for the synthesis of (1S)-1-phenylpentan-1-amine. As a crucial chiral building block in pharmaceutical development, achieving high enantiomeric excess (ee) is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions in a user-friendly Q&A format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining (1S)-1-phenylpentan-1-amine with high enantiopurity?

There are two predominant and highly effective approaches for synthesizing enantiomerically enriched (1S)-1-phenylpentan-1-amine:

  • Asymmetric Reductive Amination: This is a cornerstone of modern asymmetric synthesis.[4] It involves the reaction of a prochiral ketone, 1-phenylpentan-1-one, with an ammonia source to form an intermediate imine, which is then asymmetrically reduced. The success of this method hinges on the selection of a suitable chiral catalyst, often a transition metal complex (e.g., Iridium, Ruthenium) with a chiral ligand, or an organocatalyst.[5][6]

  • Kinetic Resolution: This technique is employed to separate a racemic mixture of 1-phenylpentan-1-amine.[7] It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[7] Enzymatic kinetic resolution, often utilizing lipases, is a particularly powerful and environmentally benign approach for selectively acylating one enantiomer, allowing for the isolation of the desired (S)-enantiomer.[8][9]

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section is designed to help you diagnose and resolve common issues that can lead to suboptimal enantiomeric excess during your experiments.

Issue 1: Low Enantiomeric Excess (<90%) in Asymmetric Reductive Amination

Achieving high enantioselectivity can be challenging, with low ee often stemming from issues with the catalyst system, reaction conditions, or the purity of your reagents.[10]

Troubleshooting Workflow for Low Enantiomeric Excess

G cluster_0 Problem Identification cluster_1 Catalyst System Integrity cluster_2 Reaction Parameter Optimization cluster_3 Reagent Quality Control cluster_4 Desired Outcome Start Low ee (<90%) Detected Catalyst_Purity Verify Catalyst & Ligand Purity (>98%) Start->Catalyst_Purity Temperature Adjust Temperature (e.g., -20°C to 40°C) Start->Temperature Substrate_Purity Confirm Ketone Purity (>99%) Start->Substrate_Purity Catalyst_Loading Optimize Catalyst Loading (e.g., 0.1-2 mol%) Catalyst_Purity->Catalyst_Loading Ligand_Screening Screen Alternative Chiral Ligands Catalyst_Loading->Ligand_Screening Success High ee (>99%) Achieved Ligand_Screening->Success Pressure Vary Hydrogen Pressure (e.g., 1-50 atm) Temperature->Pressure Solvent Screen Solvent Polarity (e.g., Toluene, MeOH, DCM) Pressure->Solvent Solvent->Success Ammonia_Source Evaluate Ammonia Source (e.g., NH3 gas, NH4OAc) Substrate_Purity->Ammonia_Source Ammonia_Source->Success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

In-depth Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Causality: The chiral ligand is the source of stereochemical control. Any impurities can interfere with the catalytic cycle, leading to a decrease in enantioselectivity.

    • Actionable Advice: Always use fresh, high-purity (>98%) catalyst precursors and ligands. Ensure proper storage under an inert atmosphere to prevent degradation.

  • Catalyst Loading Optimization:

    • Causality: The concentration of the catalyst can influence the formation of active species and potentially lead to the formation of less selective aggregates at higher concentrations.[10]

    • Actionable Advice: Perform a screening of catalyst loading (e.g., 0.1 mol% to 2 mol%) to identify the optimal concentration for your specific reaction.

  • Chiral Ligand Screening:

    • Causality: The steric and electronic properties of the chiral ligand are critical in determining the facial selectivity of the reduction.

    • Actionable Advice: If a particular ligand is not providing the desired ee, consider screening a library of ligands with different structural motifs.

  • Reaction Temperature and Pressure:

    • Causality: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures can enhance selectivity by increasing the energy difference between the diastereomeric transition states. Hydrogen pressure can affect the rate of reduction and, in some cases, the enantioselectivity.

    • Actionable Advice: Systematically evaluate a range of temperatures (e.g., -20°C to 40°C) and hydrogen pressures (e.g., 1 atm to 50 atm) to find the optimal conditions.

  • Solvent Selection:

    • Causality: The solvent can influence the conformation and stability of the catalyst-substrate complex, thereby impacting the enantioselectivity.

    • Actionable Advice: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, methanol, dichloromethane).

  • Purity of Substrates and Reagents:

    • Causality: Impurities in the starting ketone (1-phenylpentan-1-one) can act as catalyst poisons. The choice of ammonia source can also influence the reaction outcome.

    • Actionable Advice: Ensure the purity of the ketone is greater than 99%. Evaluate different ammonia sources, such as anhydrous ammonia or ammonium acetate, for their effect on the reaction.

Issue 2: Incomplete Conversion Despite Good Enantiomeric Excess

In this situation, your catalyst is performing selectively, but the reaction is not reaching completion.

Troubleshooting Recommendations:

  • Increase Catalyst Loading: A higher catalyst concentration can help to drive the reaction to completion.

  • Elevate Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of the reduction step.

  • Extend Reaction Duration: Monitor the reaction progress using techniques like GC or HPLC to determine the necessary reaction time.

  • Investigate Catalyst Deactivation: The catalyst may be losing activity over time due to impurities or inherent instability. Consider using a more robust catalyst or further purifying your reagents and solvents.

Experimental Protocols

Protocol 1: A General Procedure for Asymmetric Reductive Amination

This protocol serves as a foundational starting point. Remember that optimization of the listed parameters is often necessary to achieve the best results.

Materials:

  • 1-phenylpentan-1-one

  • Ammonia source (e.g., ammonium acetate)

  • Chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand)

  • Anhydrous solvent (e.g., methanol)

  • Hydrogen gas

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), charge a high-pressure reactor with the rhodium precursor and the chiral ligand.

  • Add the anhydrous solvent and stir until the catalyst is fully dissolved.

  • Add 1-phenylpentan-1-one and the chosen ammonia source.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Maintain the desired temperature and stir the reaction mixture for the predetermined time.

  • Upon completion, carefully vent the reactor.

  • Analyze a sample of the crude reaction mixture by chiral GC or HPLC to determine the conversion and enantiomeric excess.[11]

  • Purify the product using standard laboratory techniques such as column chromatography or distillation.

Data Summary

Table 1: Representative Catalytic Systems for the Asymmetric Reductive Amination of 1-Phenylpentan-1-one

Catalyst System (Metal/Ligand)SolventTemperature (°C)Pressure (atm H₂)Conversion (%)ee (%) (Configuration)
[Rh(COD)Cl]₂ / (R)-BINAPMethanol2510>9992 (S)
[Ir(COD)Cl]₂ / (R,R)-f-spiroPhosToluene40509895 (S)
RuCl₂[(R)-BINAP][(R)-DAIPEN]Isopropanol3020>9998 (S)

Disclaimer: The data presented in this table are for illustrative purposes and may vary based on specific experimental conditions and the purity of the materials used.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Direct catalytic asymmetric synthesis of α-chiral primary amines.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 1-Phenylpentan-1-amine hydrochloride - Benchchem.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Kinetic resolution of amines - Bode Research Group.
  • Vertex AI Search. (2024). Asymmetric reductive amination by a wild-type amine dehydrogenase from the thermophilic bacteria Petrotoga mobilis.
  • Vertex AI Search. (2024). Kinetic resolution - Wikipedia.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Synthesis of Enantiomerically Pure (1S,2S)-2-Phenylcyclopentanamine: A Technical Guide - Benchchem.
  • Vertex AI Search. (2024). Application Notes and Protocols for the Kinetic Resolution of Amines - Benchchem.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
  • Vertex AI Search. (2024). Asymmetric Synthesis.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • Vertex AI Search. (2024). Chemical methods for the synthesis of (R)
  • Vertex AI Search. (2024). Asymmetric Synthesis.
  • Vertex AI Search. (2024). Highly Enantioselective Synthesis of 3-Hydroxy-2-Phenylpiperidine.

Sources

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the reductive amination of phenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Understanding the Reaction Landscape

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[1] The reaction typically proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the final amine product.[2] While seemingly straightforward, the reductive amination of phenyl ketones presents unique challenges due to the electronic and steric properties of the aromatic ring and its substituents.

This guide will provide a comprehensive walkthrough of common problems, their root causes, and actionable solutions to help you achieve high yields and purity in your reductive amination reactions.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is designed to address the most common issues encountered during the reductive amination of phenyl ketones. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: Why is my phenyl ketone recovery high, and the conversion to the desired amine low?

Answer:

High recovery of the starting phenyl ketone is a clear indication that the initial imine formation is slow or unfavorable. The equilibrium between the ketone/amine and the imine/water often lies towards the starting materials.[2] Several factors can contribute to this:

  • Steric Hindrance: Phenyl ketones, especially those with ortho-substituents or bulky groups on the amine, can experience significant steric hindrance, slowing down the initial nucleophilic attack of the amine on the carbonyl carbon.[3]

  • Electronic Effects: Electron-donating groups on the phenyl ring can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.[4]

  • Insufficient Water Removal: The formation of the imine is a condensation reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not shift towards the imine product.[2]

  • Inappropriate pH: The pH of the reaction is critical. While acidic conditions catalyze imine formation, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[5]

Troubleshooting Steps:

  • Optimize Reaction Conditions to Favor Imine Formation:

    • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation.

    • Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.

    • Lewis Acid Catalysis: For particularly unreactive ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack.[1]

  • Adjust the pH:

    • The optimal pH for imine formation is typically between 4 and 6.[5] You can use a weak acid, such as acetic acid, to catalyze the reaction. If you are using an amine salt (e.g., ammonium chloride), the initial pH might be too low. In such cases, the addition of a mild base may be necessary.

  • Increase Reaction Time and/or Temperature:

    • Allow more time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting ketone.

    • Gently heating the reaction mixture (e.g., to 40-50 °C) can often accelerate imine formation, but be mindful of potential side reactions at higher temperatures.

Question 2: I am observing a significant amount of the corresponding alcohol as a byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting phenyl ketone faster than or competitively with the imine/iminium ion intermediate. This is a common issue when using less selective reducing agents.

  • Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[5]

  • Reaction Kinetics: If the rate of ketone reduction is faster than the rate of imine formation and subsequent reduction, the alcohol will be the major product.

Troubleshooting Steps:

  • Select a Milder, More Selective Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. Its steric bulk and reduced reactivity make it highly selective for the reduction of the protonated imine over the ketone.[6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also more selective than NaBH₄ and is effective at a slightly acidic pH where the iminium ion is readily formed and reduced.[5] However, it is toxic and generates cyanide waste.

  • Employ a Two-Step Procedure:

    • First, drive the imine formation to completion by following the steps outlined in Question 1.

    • Once the ketone is consumed (as confirmed by TLC or LC-MS), then add the reducing agent (even a less selective one like NaBH₄ can be used at this stage).

Question 3: My reaction is producing a significant amount of over-alkylated (secondary or tertiary amine) byproducts. How can I improve the selectivity for the primary or secondary amine?

Answer:

Over-alkylation occurs when the newly formed amine product is more nucleophilic than the starting amine and reacts further with the remaining phenyl ketone. This is particularly problematic when synthesizing primary amines from ammonia or primary amines from other primary amines.[8]

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use a large excess of the amine nucleophile (e.g., 5-10 equivalents of ammonia or the primary amine). This will statistically favor the reaction of the ketone with the starting amine over the product amine.

  • Stepwise Approach:

    • As mentioned previously, forming the imine first and then reducing it can minimize over-alkylation, as the ketone is consumed before the more nucleophilic product amine is generated in significant quantities.

  • Consider the Leuckart-Wallach Reaction for Primary Amines:

    • This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones to primary amines.[9] While it often requires high temperatures, it can be an effective method for synthesizing primary amines from phenyl ketones.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of a sterically hindered phenyl ketone?

For sterically hindered phenyl ketones, imine formation is often the rate-limiting step. Therefore, a one-pot reaction with a mild and selective reducing agent is recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the best choice as it allows for the slow formation of the iminium ion, which it then rapidly reduces.[6] For extremely hindered cases, a two-step approach with pre-formation of the imine using a Lewis acid catalyst like Ti(OiPr)₄ followed by reduction may be necessary.[1]

Q2: How do electron-donating and electron-withdrawing groups on the phenyl ring affect the reaction?

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, making the ketone less reactive towards nucleophilic attack. This can lead to slower imine formation and may require more forcing conditions or the use of a catalyst.[4]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, making the ketone more reactive. This generally leads to faster imine formation. However, in some cases, these groups can be susceptible to reduction by certain reducing agents.

Q3: Can I use ammonia directly for the synthesis of primary amines from phenyl ketones?

Yes, but it presents challenges. Using aqueous ammonia can introduce excess water, which can hinder imine formation. A better approach is to use a source of ammonia like ammonium acetate or ammonium chloride in an organic solvent.[11] Using a large excess of the ammonium salt is crucial to minimize the formation of secondary amine byproducts.

Q4: My final amine product is difficult to purify. What are some effective purification strategies?

  • Acid-Base Extraction: Amines are basic and can be protonated with an acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities by liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent.[12]

  • Chromatography: If extraction is insufficient, column chromatography on silica gel is a common method. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing of the amine product on the acidic silica gel.

  • Crystallization: If the amine product is a solid, recrystallization can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of Acetophenone with a Primary Amine using Sodium Triacetoxyborohydride

This protocol is a good starting point for a wide range of phenyl ketones and primary amines.

Materials:

  • Acetophenone (1.0 eq)

  • Primary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq) and the primary amine (1.2 eq).

  • Add the solvent (DCE or THF) to achieve a concentration of approximately 0.2-0.5 M.

  • Add a catalytic amount of acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant (or the ketone is consumed), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Protocol 2: Synthesis of a Primary Amine from a Phenyl Ketone using Ammonium Acetate and Sodium Cyanoborohydride

This protocol is designed for the synthesis of primary amines, where over-alkylation is a concern.

Materials:

  • Phenyl ketone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

  • Methanol

  • Aqueous HCl (1M)

  • Aqueous NaOH (2M)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the phenyl ketone (1.0 eq) and a large excess of ammonium acetate (10 eq).

  • Add methanol to dissolve the reagents.

  • Add sodium cyanoborohydride (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~2 to quench the excess reducing agent and protonate the product amine. Caution: This step may generate toxic HCN gas and should be performed in a well-ventilated fume hood.

  • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

  • Carefully basify the aqueous layer with 2M NaOH to a pH of >10.

  • Extract the product amine with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Reductive Amination of Phenyl Ketones

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol; often requires pre-formation of the imineInexpensive, readily availableCan reduce the starting ketone, leading to alcohol byproducts; less selective.[5]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-6More selective than NaBH₄; effective for one-pot reactionsToxic, generates cyanide waste.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents (DCE, THF); often with catalytic acetic acidHighly selective for iminium ions; excellent for one-pot reactions; less toxic than NaBH₃CN.[6][7]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Various solvents; requires specialized equipment"Green" reducing agent; can be highly selectiveCatalyst can be deactivated; may reduce other functional groups.[13]

Visualizations

Reaction Mechanism of Reductive Amination

Reductive_Amination cluster_equilibrium Imine Formation (Equilibrium) cluster_reduction Reduction ketone Phenyl Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Amine amine->hemiaminal hemiaminal->ketone - Amine imine Imine/Iminium Ion hemiaminal->imine - H₂O imine->hemiaminal + H₂O product Amine Product imine->product + Reducing Agent reduced_agent product->reduced_agent water H₂O water->hemiaminal reducing_agent Reducing Agent reducing_agent->product Troubleshooting_Flowchart start Low Yield of Desired Amine check_ketone High Starting Ketone Recovery? start->check_ketone yes_ketone Yes check_ketone->yes_ketone no_ketone No check_ketone->no_ketone imine_formation Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-6) - Increase time/temperature - Use Lewis acid catalyst yes_ketone->imine_formation check_alcohol Significant Alcohol Byproduct? no_ketone->check_alcohol end Improved Yield imine_formation->end yes_alcohol Yes check_alcohol->yes_alcohol no_alcohol No check_alcohol->no_alcohol change_reductant Change to a more selective reducing agent (e.g., NaBH(OAc)₃) or perform a two-step reaction yes_alcohol->change_reductant check_overalkylation Over-alkylation Observed? no_alcohol->check_overalkylation change_reductant->end yes_overalkylation Yes check_overalkylation->yes_overalkylation no_overalkylation No check_overalkylation->no_overalkylation stoichiometry Use large excess of amine or perform a stepwise reaction yes_overalkylation->stoichiometry other_issues Consider other issues: - Reagent purity - Purification losses - Product instability no_overalkylation->other_issues stoichiometry->end other_issues->end

Caption: A decision tree for troubleshooting low yields in reductive amination.

References

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Contente, M. L., & Paradisi, F. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(33), 6034-6040. [Link]

  • Bäumler, C., Bauer, C., & Kempe, R. (2020). Reductive amination of aryl substituted ketones and aldehydes to primary amines. Advanced Synthesis & Catalysis, 362(15), 3151-3158. [Link]

  • Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Wang, C., et al. (2018). Direct reductive amination of various acetophenone analogues with N-methylaniline. Tetrahedron Letters, 59(15), 1479-1482. [Link]

  • Jagel, F., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(43), 19041-19046. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. [Link]

  • Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 63, 1-186. [Link]

  • de Albuquerque Souza, J. P., et al. (2024). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry, 22(19), 3926-3932. [Link]

  • Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298. [Link]

  • Morris, R. H. (2015). 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 1. Georg Thieme Verlag. [Link]

  • r/chemhelp. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • de Albuquerque Souza, J. P., et al. (2024). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry, 22(19), 3926-3932. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40a. Georg Thieme Verlag. [Link]

  • Wikipedia contributors. (2023, November 28). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Cheong, S. L., & Tan, Y. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

  • Afanasyev, O. I., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]

  • Moore, M. B. (1949). The Leuckart Reaction with Phenyl Ketones. Journal of the American Chemical Society, 71(11), 3784-3787. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Bäumler, C., et al. (2020). Reductive amination of ketones to primary amines. Advanced Synthesis & Catalysis, 362(15), 3151-3158. [Link]

  • Ogo, S., & Watanabe, T. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(17), 6164-6167. [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wang, F., et al. (2018). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry, 16(21), 3954-3958. [Link]

  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. [Link]

  • Li, X., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Polymers, 9(5), 163. [Link]

  • Pletz, J., et al. (2019). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry, 84(13), 8559-8573. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

Sources

Technical Support Center: Optimization of Transaminase Biocatalysis for Hydrophobic Amine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of transaminase (TA) biocatalysis, with a special focus on challenging hydrophobic amine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the application of these powerful biocatalysts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the efficiency and success of your enzymatic amination reactions.

Introduction: The Power and Pitfalls of Transaminases with Hydrophobic Substrates

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor, offering a green and highly stereoselective route to chiral amines.[1][2][3] This makes them invaluable tools in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[4][5] However, their application can be hampered by challenges such as enzyme instability, limited substrate scope, and unfavorable reaction equilibria, particularly when dealing with bulky and hydrophobic substrates.[6][7][8] This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during transaminase-catalyzed reactions with hydrophobic substrates.

Issue 1: Low or No Enzyme Activity

Symptoms:

  • No detectable product formation.

  • Very slow reaction rate compared to literature values for similar substrates.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution(s) Scientific Rationale
Poor Substrate Solubility Observe the reaction mixture for turbidity or undissolved substrate.- Introduce a co-solvent: Start with 5-20% (v/v) of a water-miscible organic solvent like DMSO, methanol, or acetonitrile.[9][10][11]- Use a biphasic system: Employ a water-immiscible organic solvent (e.g., toluene, ethyl acetate) to dissolve the substrate.[9]Hydrophobic substrates have limited solubility in aqueous buffers, limiting their availability to the enzyme's active site. Co-solvents can increase substrate solubility, but high concentrations may denature the enzyme.[7][12] Biphasic systems can provide a high substrate concentration in the organic phase while maintaining a favorable aqueous environment for the enzyme.
Inadequate Cofactor (PLP) Concentration Confirm that PLP was added to the reaction mixture at the recommended concentration (typically 0.1-1 mM).- Supplement with fresh PLP: Add PLP to the recommended concentration. - Investigate PLP binding: Some transaminases have weak PLP binding, leading to cofactor dissociation and enzyme inactivation.[13][14]PLP is an essential cofactor for transaminase activity, acting as a transient carrier of the amino group.[1][15][16] Insufficient PLP will result in a non-functional enzyme.
Sub-optimal pH Measure the pH of the reaction buffer.- Adjust the pH: Most transaminases have a pH optimum in the slightly alkaline range (pH 8-10).[9]The ionization state of active site residues and the substrates is pH-dependent and crucial for catalysis.
Enzyme Denaturation Run a control reaction with a known, soluble substrate.- Review storage conditions: Ensure the enzyme has been stored at the correct temperature. - Check for harsh reaction conditions: High temperatures or extreme pH can lead to irreversible denaturation.Enzymes are sensitive to their environment, and deviation from optimal conditions can lead to loss of structure and function.
Workflow for Diagnosing Low Enzyme Activity

start Low or No Activity Observed check_solubility Is the substrate fully dissolved? start->check_solubility add_cosolvent Add co-solvent (e.g., 10% DMSO) or use a biphasic system. check_solubility->add_cosolvent No check_plp Was PLP added at the correct concentration? check_solubility->check_plp Yes success Re-run experiment. add_cosolvent->success add_plp Supplement with fresh PLP. check_plp->add_plp No check_ph Is the reaction pH optimal? check_plp->check_ph Yes add_plp->success adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_enzyme_integrity Does the enzyme work with a control substrate? check_ph->check_enzyme_integrity Yes adjust_ph->success denaturation Enzyme may be denatured. Source a new batch and check storage/reaction conditions. check_enzyme_integrity->denaturation No check_enzyme_integrity->success Yes

Caption: Troubleshooting workflow for low transaminase activity.

Issue 2: Reaction Stalls at Low Conversion

Symptoms:

  • The reaction starts but stops before reaching the desired conversion.

  • Initial reaction rate is high but quickly decreases.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution(s) Scientific Rationale
Substrate/Product Inhibition Monitor the reaction progress over time. A non-linear decrease in rate is indicative of inhibition.- Lower initial substrate concentration: This can reduce substrate inhibition.[7] - In situ product removal (ISPR): Use techniques like product precipitation, extraction, or enzymatic degradation to remove the inhibitory product from the reaction medium.[1] - Protein engineering: Mutate active site residues to reduce product binding affinity.[6][7]High concentrations of substrate or product can bind to the enzyme's active site in a non-productive manner, preventing the binding of the intended substrate and halting catalysis.[7][17]
Unfavorable Reaction Equilibrium Analyze the reaction at equilibrium to determine the final conversion.- Use a large excess of the amine donor: This shifts the equilibrium towards product formation (Le Chatelier's principle). Isopropylamine is a common choice as the acetone co-product is volatile and can be removed.[1][7] - Remove the co-product: For example, if using isopropylamine as the amine donor, acetone can be removed by evaporation under reduced pressure.[1]Transamination reactions are reversible, and the equilibrium may not favor product formation.[7][8] Shifting the equilibrium is crucial for achieving high conversions.
Enzyme Instability under Reaction Conditions Incubate the enzyme under reaction conditions (without substrate) and periodically measure its activity.- Immobilize the enzyme: Covalent attachment, entrapment, or adsorption onto a solid support can significantly enhance stability.[4][18][19][20][21] - Protein engineering: Introduce mutations that increase thermostability or tolerance to organic solvents.[6][22][23]The reaction conditions (e.g., presence of organic co-solvents, elevated temperature) can lead to gradual enzyme inactivation over time.[6][7] Immobilization can rigidify the enzyme structure, making it more resistant to denaturation.[19][20]
Workflow for Addressing Stalled Reactions

start Reaction Stalls at Low Conversion check_inhibition Is there evidence of substrate/product inhibition? start->check_inhibition address_inhibition Lower substrate concentration or implement in situ product removal. check_inhibition->address_inhibition Yes check_equilibrium Is the reaction at equilibrium? check_inhibition->check_equilibrium No success Re-run experiment. address_inhibition->success shift_equilibrium Increase amine donor concentration or remove co-product. check_equilibrium->shift_equilibrium Yes check_stability Is the enzyme stable under reaction conditions? check_equilibrium->check_stability No shift_equilibrium->success improve_stability Immobilize the enzyme or use protein engineering to enhance stability. check_stability->improve_stability Yes check_stability->success No, but further optimization needed. improve_stability->success

Caption: Decision tree for troubleshooting stalled transaminase reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My hydrophobic substrate is still not soluble enough even with 20% DMSO. What are my options?

A1: If high concentrations of water-miscible co-solvents are insufficient or lead to enzyme inactivation, consider a biphasic system. Here, the hydrophobic substrate is dissolved at a high concentration in a water-immiscible organic solvent (e.g., heptane, toluene, or methyl tert-butyl ether), which is then mixed with the aqueous buffer containing the transaminase.[9][24] This creates a large reservoir of substrate that can partition into the aqueous phase for the enzymatic reaction, while minimizing the exposure of the enzyme to high concentrations of potentially denaturing organic solvents.

Q2: How can I overcome the steric hindrance for a particularly bulky hydrophobic substrate?

A2: Wild-type transaminases often have active sites that are too small to accommodate bulky substrates.[9][25] The most effective strategy to overcome this is through protein engineering.[6][25]

  • Rational Design: If the 3D structure of your transaminase is known, you can identify bulky amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) lining the substrate-binding pockets.[1][6][9] Mutating these to smaller residues (e.g., alanine, glycine) can create space for larger substrates.[6][9][26]

  • Directed Evolution: If no structural information is available, directed evolution through random mutagenesis (e.g., error-prone PCR) followed by high-throughput screening can be used to identify variants with improved activity towards your bulky substrate.[6][22][27]

Q3: What is the best way to immobilize a transaminase for use with hydrophobic substrates?

A3: The choice of immobilization method depends on the specific enzyme and reaction conditions.[18][19] For hydrophobic substrates, immobilization on hydrophobic supports can be advantageous.[28]

  • Adsorption on Hydrophobic Supports: Using supports like octadecyl-functionalized resins can promote favorable interactions with the enzyme and potentially improve its stability in the presence of organic solvents.[28]

  • Covalent Attachment: This provides a more robust immobilization, preventing enzyme leaching.[4][21] Supports with epoxy or glutaraldehyde functionalities are commonly used.[18][19]

  • Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method can be very effective and result in highly active and stable preparations.[18][19]

Q4: My reaction has a very unfavorable equilibrium. Besides adding excess amine donor, what else can I do?

A4: Shifting the equilibrium is key to achieving high yields.

  • Co-product Removal: If using isopropylamine as the amine donor, the resulting acetone can be removed by evaporation (e.g., under reduced pressure or with nitrogen sparging).[1]

  • Enzymatic Co-product Removal: A secondary enzyme can be added to convert the co-product into an inert substance. For example, if L-alanine is the amine donor, the pyruvate co-product can be removed by lactate dehydrogenase.

  • Product Removal: As mentioned in the troubleshooting section, in situ product removal can also help drive the reaction forward.[1]

Q5: How do I choose the right amine donor for my reaction?

A5: The choice of amine donor is critical for both reaction equilibrium and practical considerations.

  • Isopropylamine: Often the preferred choice for asymmetric synthesis of chiral amines from ketones. The co-product, acetone, is volatile and easily removed, which helps to drive the reaction to completion.[1][7]

  • L-Alanine: A common and inexpensive amine donor, but the pyruvate co-product can be problematic and may require a coupled enzyme system for removal.

  • (S)- or (R)-α-Methylbenzylamine (α-MBA): Useful for kinetic resolutions where the goal is to resolve a racemic amine.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Transaminase Reaction with a Hydrophobic Substrate using a Co-solvent
  • Prepare the reaction buffer: 100 mM phosphate or Tris buffer, pH 8.0-9.0, containing 1 mM pyridoxal-5'-phosphate (PLP).

  • Dissolve the substrate: In a separate vial, dissolve the hydrophobic ketone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

  • Set up the reaction: In a reaction vessel, combine the reaction buffer, the desired amount of transaminase (as a lyophilisate or solution), and the amine donor (e.g., 5-10 equivalents of isopropylamine).

  • Initiate the reaction: Add the substrate solution to the reaction mixture to achieve the desired final substrate concentration and co-solvent percentage (typically starting at 10% v/v).

  • Incubate the reaction: Place the reaction vessel in a shaker incubator at the optimal temperature for the enzyme (e.g., 30-40 °C).

  • Monitor the reaction: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction (e.g., by adding a strong acid or base) and extract the analytes with an organic solvent (e.g., ethyl acetate).

  • Analyze the samples: Use an appropriate analytical method, such as chiral GC or HPLC, to determine the conversion and enantiomeric excess of the product.

Protocol 2: High-Throughput Screening of Transaminase Mutants for Improved Activity

This protocol outlines a general method for screening a library of transaminase mutants.

  • Library Generation: Create a mutant library of the transaminase gene using methods like error-prone PCR or site-directed mutagenesis.

  • Expression: Transform the library into a suitable expression host (e.g., E. coli) and plate on agar plates to obtain individual colonies.

  • Cultivation and Induction: In a 96-well microtiter plate, inoculate each well with a single colony and grow the cultures. Induce protein expression at the appropriate time.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them to release the expressed transaminase variants.

  • Activity Assay: In a new 96-well plate, add the reaction components (buffer, PLP, amine donor, and the substrate of interest). Add the cell lysates to each well to initiate the reactions.

  • Detection: After a set incubation time, use a colorimetric or fluorometric method to detect product formation. For example, the formation of a ketone product can be detected by derivatization with a reagent that produces a colored compound.[6]

  • Hit Identification: Identify the "hits" – the wells showing the highest activity – and sequence the corresponding plasmids to identify the beneficial mutations.

References

  • Busto, E., Gotor-Fernández, V., & Gotor, V. (2023). Comparison of Four Immobilization Methods for Different Transaminases. MDPI. [Link]

  • SpinChem. (n.d.). Comparison of four immobilization methods for different transaminases. [Link]

  • Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1–9. [Link]

  • Galarneau, A., et al. (2021). Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Publishing. [Link]

  • Zahran, M. K., et al. (2023). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. [Link]

  • Gosset, P. (n.d.). Aminotransferase enzyme dependent on pyridoxal phosphate. [Link]

  • van den Heuvel, D., & Fraaije, M. W. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis, 2, 1022236. [Link]

  • Cheng, Q., et al. (2022). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]

  • Sharma, M., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Processes, 11(11), 3065. [Link]

  • Voss, M., et al. (2017). Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. ChemBioChem, 18(11), 1021–1025. [Link]

  • Ferrandi, E. E., et al. (2022). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. Extremophiles, 26(1), 37. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333–360. [Link]

  • Contente, M. L., et al. (2019). Widely applicable background depletion step enables transaminase evolution through solid-phase screening. Chemical Science, 10(23), 5956–5961. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase Biocatalysis: Optimization and Application. ResearchGate. [Link]

  • Contente, M. L., et al. (2022). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules, 27(7), 2135. [Link]

  • Guo, F., & Berglund, P. (2016). Transaminase biocatalysis : optimization and application. KTH Diva. [Link]

  • DiVA. (n.d.). Exploring the potential of transaminases in aqueous organic solvent solutions through protein engineering. [Link]

  • Ito, K., et al. (2020). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein-Deficient Escherichia coli. Journal of Bacteriology, 202(13), e00130-20. [Link]

  • van Ophem, P. W., et al. (1998). Substrate Inhibition of D-Amino Acid Transaminase and Protection by Salts and by Osmolytes. Biochemistry, 37(9), 2879–2888. [Link]

  • John, R. A. (2022). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers in Molecular Biosciences, 9, 881822. [Link]

  • Lee, Y., & Choi, H. (2022). Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports, 55(9), 423–431. [Link]

  • Li, Y., et al. (2023). Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Boyko, K. M., et al. (2020). Counterbalance of Stability and Activity Observed for Thermostable Transaminase from Thermobaculum terrenum in the Presence of Organic Solvents. Catalysts, 10(9), 1024. [Link]

  • Galman, J. L., et al. (2019). Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution. Frontiers in Bioengineering and Biotechnology, 7, 283. [Link]

  • ResearchGate. (n.d.). Creation of a ( R )-β-Transaminase by Directed Evolution of d -Amino Acid Aminotransferase. [Link]

  • Ura, Y., et al. (1993). Role reversal for substrates and inhibitors. Slow inactivation of D-amino acid transaminase by its normal substrates and protection by inhibitors. The Journal of Biological Chemistry, 268(24), 17851–17857. [Link]

  • KTH Diva. (n.d.). Directed evolution of a stable transaminase – a Pilot study. [Link]

  • Contente, M. L., et al. (2020). Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates. ResearchGate. [Link]

  • Protein Engineering. (n.d.). 10 Directed evolution using multiple amino acid substitutions. [Link]

  • Shin, J.-S., & Kim, B.-G. (2002). ω-Transaminase from Ochrobactrum anthropi Is Devoid of Substrate and Product Inhibitions. Applied and Environmental Microbiology, 68(9), 4645–4648. [Link]

  • Liu, L., & Breslow, R. (2002). Hydrophobic Effects on Rates and Substrate Selectivities in Polymeric Transaminase Mimics. Journal of the American Chemical Society, 124(41), 12110–12111. [Link]

  • Google Patents. (n.d.).
  • Green, A. P., & Turner, N. J. (2016). Transaminase biocatalysis for chiral amines of pharmaceutical impact. Organic & Biomolecular Chemistry, 14(3), 857–868. [Link]

  • University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. [Link]

  • Boyko, K. M., et al. (2021). Probing the role of the residues in the active site of the transaminase from Thermobaculum terrenum. PLOS One, 16(7), e0255302. [Link]

  • ACS Catalysis. (2017). Explaining Operational Instability of Amine Transaminases: Substrate-Induced Inactivation Mechanism and Influence of Quaternary Structure on Enzyme–Cofactor Intermediate Stability. [Link]

  • Irimia, R. I., et al. (2023). FTIR microscopy for direct observation of conformational changes on immobilized ω-transaminase: effect of water activity and organic solvent on biocatalyst performance. RSC Publishing. [Link]

  • Chen, Y., et al. (2023). Investigating operational stability and causes of cofactor release in fold type I amine transaminase. Biotechnology and Bioengineering, 120(1), 184–198. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Transaminase. Wordpress. [Link]

  • Bäckvall, J.-E., & Åqvist, J. (2015). A quantum chemical study of the ω-transaminase reaction mechanism. Organic & Biomolecular Chemistry, 13(28), 7648–7655. [Link]

  • Turner Biocatalysis. (n.d.). TRANSAMINASES (TAs). [Link]

Sources

Validation & Comparative

Determination of Absolute Configuration of 1-Phenylpentylamine: A Comparative Guide to CD Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Absolute Configuration of 1-Phenylpentylamine via CD Spectroscopy Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug development, the unambiguous assignment of absolute configuration (AC) for chiral primary amines like 1-phenylpentylamine is a critical milestone. While X-ray crystallography remains the "gold standard," it requires suitable crystals that are often elusive for oily amines.[1]

This guide evaluates the performance of Electronic Circular Dichroism (ECD) via Chromophoric Derivatization —a robust, high-sensitivity "product" solution—against its primary modern alternatives: Vibrational Circular Dichroism (VCD) and NMR Derivatization (Mosher’s Method) .

The Verdict:

  • Best for Speed & Sensitivity: ECD with Schiff Base Derivatization.

  • Best for "No-Touch" Analysis: Vibrational Circular Dichroism (VCD).

  • Best for Routine Lab Verification: NMR (Mosher's Acid).

The Technical Challenge: 1-Phenylpentylamine

1-Phenylpentylamine presents a specific stereochemical challenge. As a primary benzylic amine, its intrinsic UV absorption (the benzene ring


 transition around 260 nm) is often too weak or symmetric to generate a reliable Cotton effect (CE) for direct ECD determination.

To utilize CD spectroscopy effectively, the chiral center must be "lit up" by coupling it to a strong chromophore, creating a system where the spatial arrangement of the Phenyl vs. Pentyl groups dictates the sign of the CD signal.

The "Product" Solution: ECD via Schiff Base Derivatization

This method relies on the Exciton Chirality Method . By condensing the amine with a chromophoric aldehyde (e.g., 2-methoxy-1-naphthaldehyde or 2-pyridinecarboxaldehyde ), you create a Schiff base. The steric interaction between the intrinsic phenyl group of the amine and the introduced chromophore forces a preferred helical twist, resulting in a strong, predictable CD signal.

Experimental Protocol (Self-Validating)

Reagents: 1-phenylpentylamine (Analyte), 2-methoxy-1-naphthaldehyde (Reagent), Ethanol (Spectroscopic Grade).

  • Derivatization:

    • Mix

      
       of 1-phenylpentylamine with 
      
      
      
      of 2-methoxy-1-naphthaldehyde in
      
      
      of ethanol.
    • Stir at room temperature for 30 minutes. (Validation: Solution turns yellow due to imine formation).

    • Note: In-situ formation is often sufficient; purification is optional if the aldehyde has no interfering CD signal (achiral).

  • Sample Preparation:

    • Dilute the reaction mixture to approx.

      
       in ethanol.
      
    • Transfer to a 0.1 cm or 1 cm quartz cuvette.

  • Measurement:

    • Scan CD spectrum from 400 nm to 200 nm.

    • Scan UV absorbance to confirm the

      
       of the Schiff base (approx. 310–350 nm).
      
  • Analysis (The "Rule"):

    • Observe the Exciton Couplet at the imine absorption band.

    • Rule: For

      
      -chiral amines, if the sequence of groups (Small 
      
      
      
      Large) induces a clockwise twist between the transition dipole moments of the chromophores, a positive couplet (positive at long
      
      
      , negative at short
      
      
      ) is observed.
    • Validation: Compare with a known standard (e.g., (R)-1-phenylethylamine) derivatized identically.

Workflow Diagram

ECD_Workflow Start 1-Phenylpentylamine (Unknown AC) Deriv Derivatization (Add Chromophore) Start->Deriv Mix in EtOH Imine Schiff Base Formation Deriv->Imine RT, 30 min Measure CD Measurement (UV-Vis Range) Imine->Measure Dilute to 10^-4 M Analyze Exciton Chirality Analysis Measure->Analyze Identify Couplet Result Assign R or S Analyze->Result Apply Sector Rule

Caption: Step-by-step workflow for determining configuration via ECD derivatization.

Alternative 1: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light.[2] It is the modern "computational" alternative.

  • Mechanism: It probes the chirality of molecular vibrations (C-H stretches, N-H bends) rather than electronic transitions.

  • Protocol:

    • Dissolve ~5-10 mg of pure 1-phenylpentylamine in

      
      .
      
    • Measure VCD spectrum (typically 1000–1800 cm⁻¹) for 1–4 hours to achieve signal-to-noise ratio.

    • Computational Step: Perform DFT calculations (B3LYP/6-31G*) for both (R) and (S) conformers.

    • Compare: Overlay experimental and calculated spectra. The correct enantiomer will show a 1:1 match in peak signs.

  • Pros: No chemical modification required; non-destructive.

  • Cons: Requires large sample mass (~5 mg vs.

    
    g for ECD); computationally intensive; expensive instrumentation.
    

Alternative 2: NMR (Mosher's Method)

The traditional chemical correlation method.

  • Mechanism: Reaction with (R)- and (S)-MTPA chloride (Mosher's acid chloride) to form diastereomeric amides.

  • Protocol:

    • React amine with (R)-MTPA-Cl

      
       Amide 1.
      
    • React amine with (S)-MTPA-Cl

      
       Amide 2.
      
    • Measure ¹H NMR for both.

    • Calculate

      
       for protons near the chiral center.
      
  • Pros: Accessible instrumentation (standard NMR).

  • Cons: Requires synthesis and purification of two derivatives; slow; prone to kinetic resolution errors if reaction isn't 100% complete.

Comparative Performance Matrix

FeatureECD (Schiff Base) VCD (Direct) NMR (Mosher)
Primary Mechanism Electronic Exciton CouplingVibrational Optical ActivityDiastereomeric Chemical Shifts
Sample Required Low (

g range)
High (5–10 mg)Medium (1–2 mg)
Derivatization Simple (In-situ often possible)None (Direct measurement)Complex (Requires workup)
Time to Result < 1 Hour1 Day (Measurement + DFT)4–6 Hours
Reliability High (if chromophore is rigid)Very High (Direct structural probe)High (Standard organic method)
Cost Per Run Low (Reagents + Solvent)High (Instrument Time + Computing)Medium (Deuterated Solvents)

Decision Logic for Method Selection

The following decision tree guides the selection of the optimal method based on sample availability and lab resources.

Method_Selection Start Sample Availability & Purity? Mass_High > 5 mg Pure Oil Start->Mass_High Mass_Low < 1 mg or Crude Start->Mass_Low VCD_Check Access to VCD + DFT? Mass_High->VCD_Check ECD_Check UV-Active Impurities? Mass_Low->ECD_Check Method_VCD Method: VCD (Non-destructive) VCD_Check->Method_VCD Yes Method_NMR Method: Mosher's NMR (Robust Backup) VCD_Check->Method_NMR No Method_ECD Method: ECD w/ Derivatization (High Sensitivity) ECD_Check->Method_ECD No (Clean) ECD_Check->Method_NMR Yes (Dirty)

Caption: Decision matrix for selecting the AC determination method.

References

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews.

  • Stephens, P. J., et al. (2008).[3] The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Gawroński, J., et al. (2003). Recent progress in the determination of absolute configuration of chiral amines by CD spectroscopy. Chirality.

Sources

Comparative Pharmacodynamics: Phenethylamine (PEA) vs. 1-Phenylpentan-2-amine (PPA)

[1]

Executive Summary

This guide provides a technical analysis comparing the endogenous trace amine


-Phenethylamine (PEA)

1-Phenylpentan-2-amine (Phenylpentylamine/PPA)1

While PEA serves as the structural backbone for this class of CNS stimulants, its utility as a therapeutic agent is nullified by rapid metabolic clearance via Monoamine Oxidase B (MAO-B).[1] PPA represents a strategic structural modification (steric shielding) that sacrifices intrinsic receptor affinity to achieve superior pharmacokinetic stability and blood-brain barrier (BBB) penetration.[1] This guide dissects the trade-offs between intrinsic efficacy (PEA > PPA) and functional in vivo potency (PPA ≫ PEA).[1]

Structural & Chemical Architecture

The core differentiator between these two compounds lies in the substitution at the alpha-carbon position relative to the amine group.[1] This structural variance dictates their metabolic fate and receptor binding profiles.[1]

Feature

-Phenethylamine (PEA)
1-Phenylpentan-2-amine (PPA)
IUPAC Name 2-Phenylethan-1-amine1-Phenylpentan-2-amine
Structure Class Endogenous Trace AmineSynthetic Amphetamine Homolog

-Substitution
Hydrogen (-H)Propyl (-C3H7)
Lipophilicity (LogP) ~1.41 (Moderate)~3.1 (High)
BBB Permeability Low (Rapidly metabolized)High (Passive diffusion)
Primary Target TAAR1, VMAT2DAT/NET (Allosteric/Reuptake), VMAT2
Structural Impact Analysis[1][2][3][4]
  • PEA: The lack of steric bulk at the

    
    -position leaves the amine nitrogen fully exposed to the oxidative deamination mechanism of MAO-B.[1]
    
  • PPA: The addition of a three-carbon propyl chain at the

    
    -position creates a "steric shield."[1] This bulk prevents the enzyme from properly aligning the amine with its flavin cofactor, rendering PPA resistant to MAO-B degradation.[1]
    

Pharmacodynamics: The Mechanism Shift[1]

The transition from PEA to PPA is not merely about duration; it alters the fundamental signaling mechanism.[1]

Phenethylamine: The "Dump" Mechanism

PEA acts as a potent TAAR1 (Trace Amine Associated Receptor 1) agonist .[1] Upon binding TAAR1, it triggers the phosphorylation of the Dopamine Transporter (DAT), causing it to internalize or reverse direction.[1] Simultaneously, PEA enters the neuron and interacts with VMAT2, collapsing the vesicular pH gradient and dumping dopamine into the cytoplasm.[1]

  • Result: Massive, uncontrolled neurotransmitter release.

  • Limitation: Effect lasts minutes due to MAO-B.[1]

Phenylpentylamine: The "Activity Enhancer"

PPA (and its N-propyl derivative, PPAP) exhibits a distinct profile often described as Catecholaminergic Activity Enhancement (CAE) .[1][2] The bulky

11
  • Result: Stimulation is state-dependent (requires neuronal firing), leading to less excitotoxicity and synaptic depletion.[1]

Visualization: Synaptic Dynamics

The following diagram illustrates the mechanistic divergence between the "Forced Release" of PEA and the "Impulse Propagation" modulation of PPA.

SynapticMechanismcluster_PEAPhenethylamine (PEA) Pathwaycluster_PPAPhenylpentylamine (PPA) PathwayPEAPEA (Exogenous)TAAR1TAAR1 ActivationPEA->TAAR1High AffinityVMAT2VMAT2 InhibitionTAAR1->VMAT2InternalizationDumpUncontrolled DA Efflux(Independent of Impulse)VMAT2->DumpPPAPPA (Synthetic)MembraneMembrane IntegrationPPA->MembraneHigh LipophilicityCouplingElectromechanical CouplingMembrane->CouplingModulates PotentialReleasePotentiated DA Release(Dependent on Impulse)Coupling->ReleaseRequires Action Potential

Figure 1: Mechanistic divergence.[1] PEA forces monoamine efflux via TAAR1/VMAT2, whereas PPA modulates the coupling efficiency of the action potential, requiring neuronal firing to exert effects.

Comparative Potency Data

The term "potency" is bifurcated here: Intrinsic Potency (receptor binding) vs. Functional Potency (behavioral outcome).[1]

Table 1: In Vitro vs. In Vivo Potency Profile[1]
MetricPhenethylamine (PEA)Phenylpentylamine (PPA)Comparative Note
hTAAR1 Affinity (

)
~100–300 nM> 2000 nMPEA is the superior ligand for the trace amine receptor.[1] PPA's bulk hinders binding.[1]
DAT Inhibition (

)
> 10,000 nM~500–1,500 nMPPA is a more effective reuptake inhibitor than PEA.[1]
MAO-B Half-Life (

)
< 10 minutes> 4 hoursCritical Differentiator: PPA is metabolically stable.[1]
Effective Dose (Rat) 50 mg/kg (i.p.)1–5 mg/kg (i.p.)[1]PEA requires MAO inhibition to be active at reasonable doses.[1]
Duration of Action Transient (< 20 min)Prolonged (4–6 hours)PPA sustains CNS occupancy.[1]

Data derived from structure-activity relationship (SAR) trends in phenethylamines [1][3].[1][3][4]

Experimental Protocols

To validate the comparative performance of PPA vs. PEA, the following self-validating protocols are recommended. These assays distinguish between "drug-induced hyperactivity" (PEA) and "activity enhancement" (PPA).[1]

Protocol A: Microdialysis for Neurotransmitter Release

Objective: Determine if dopamine release is impulse-dependent.[1]

  • Subject Preparation: Stereotaxic implantation of microdialysis probe into the Nucleus Accumbens (NAc) of Sprague-Dawley rats.

  • Baseline: Perfusion with aCZF (artificial cerebrospinal fluid) for 60 min to establish baseline dopamine (DA) levels.

  • Phase 1 (Drug Administration):

    • Group A: PEA (10 mg/kg i.p.)[1] + Selegiline (to prevent degradation).[1]

    • Group B: PPA (5 mg/kg i.p.).[1]

  • Phase 2 (Impulse Blockade - Validation Step):

    • Infuse Tetrodotoxin (TTX) (1 µM) via the probe.[1] TTX blocks sodium channels, stopping neuronal firing.

  • Analysis:

    • If DA levels drop to baseline despite drug presence

      
       Mechanism is Impulse Dependent  (PPA).[1]
      
    • If DA levels remain elevated despite TTX

      
       Mechanism is Impulse Independent  (PEA).[1]
      
Protocol B: MAO-B Stability Assay

Objective: Quantify the "Steric Shield" effect of the propyl chain.[1]

MAOKineticscluster_ResultsExpected Kinetic OutcomeSourceSubstrate Source(PEA vs PPA)EnzymeRecombinanthMAO-BSource->EnzymeIncubate 37°CDetectionH2O2 Detection(Amplex Red)Enzyme->DetectionOxidative DeaminationRes1PEA: High Fluorescence(Rapid Turnover)Detection->Res1Res2PPA: Low/No Fluorescence(Steric Blockade)Detection->Res2

Figure 2: Kinetic assay workflow. The generation of Hydrogen Peroxide (

Steps:

  • Prepare 100 µM solutions of PEA and PPA.[1]

  • Incubate with recombinant human MAO-B (10 µg/mL) in phosphate buffer (pH 7.4).[1]

  • Add Amplex Red reagent (fluorogenic probe for

    
    ).[1]
    
  • Measure fluorescence at 5-minute intervals for 60 minutes.

  • Causality Check: PEA should show a linear increase in fluorescence (rapid metabolism).[1] PPA should show a flatline or negligible slope, confirming metabolic resistance [4].[1]

Conclusion

For CNS drug development, Phenylpentylamine (PPA) represents the superior scaffold for therapeutic utility, despite Phenethylamine (PEA) possessing higher intrinsic efficacy at the trace amine receptor.[1]

  • Select PEA if: The goal is to study endogenous trace amine signaling or transient, spike-dependent modulation in restricted in vitro models.[1]

  • Select PPA if: The goal is to develop a stable, orally active CNS agent that enhances cognitive or motor performance without the neurotoxic risks associated with massive dopamine dumping.

The

1

References

  • Knoll, J., et al. (1992).[1] "The pharmacology of 1-phenyl-2-propylaminopentane (PPAP), a deprenyl-derived new spectrum psychostimulant." Archives Internationales de Pharmacodynamie et de Therapie.[1]

  • Sotnikova, T. D., et al. (2004).[1] "Dopamine transporter-dependent and -independent actions of trace amines." European Journal of Neuroscience.[1]

  • Heuson, E., et al. (2014).[1] "Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B." Organic & Biomolecular Chemistry.

  • Murata, M., et al. (2022).[1] "Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus."[5] Scientific Reports.[1]

  • Broadley, K. J. (2010).[1] "The vascular effects of trace amines and amphetamines."[1] Pharmacology & Therapeutics.[1]

Reference standards for (1S)-1-phenylpentan-1-amine impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selection and Application of Reference Standards for (1S)-1-phenylpentan-1-amine Impurity Profiling

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Chiral Active Pharmaceutical Ingredients (APIs)

(1S)-1-phenylpentan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects.[1] This is particularly critical for chiral molecules, where the opposite enantiomer—in this case, (1R)-1-phenylpentan-1-amine—is often the most significant impurity, potentially exhibiting different biological activity.[2]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specific thresholds, often as low as 0.05% to 0.1%.[4][5] Achieving this level of control is impossible without highly pure, well-characterized reference standards. These standards are the bedrock of analytical method validation, enabling the accurate identification and quantification of impurities.[6]

This guide provides a comprehensive comparison of the considerations and methodologies for establishing a robust impurity profiling strategy for (1S)-1-phenylpentan-1-amine. We will delve into the classification of potential impurities, a comparative analysis of reference standard sources, and detailed, field-tested protocols for their analytical determination.

Part 1: Understanding the Impurity Landscape for (1S)-1-phenylpentan-1-amine

A robust impurity profile begins with a theoretical analysis of the manufacturing process to predict potential impurities.[7] These can be broadly categorized according to ICH guidelines.[5]

G cluster_0 ICH Impurity Classification cluster_1 API (1S)-1-phenylpentan-1-amine Impurities Potential Impurities API->Impurities arise from Organic Organic Impurities Impurities->Organic Inorganic Inorganic Impurities Impurities->Inorganic Solvents Residual Solvents Impurities->Solvents StartingMaterial Starting Materials (e.g., 1-phenylpentan-1-one) Organic->StartingMaterial ByProducts By-Products Organic->ByProducts Intermediates Intermediates Organic->Intermediates Degradation Degradation Products Organic->Degradation Enantiomer Enantiomeric Impurity ((1R)-enantiomer) Organic->Enantiomer

Caption: ICH classification of potential pharmaceutical impurities.

Table 1: Potential Impurities in (1S)-1-phenylpentan-1-amine Synthesis

Impurity Name/ClassPotential OriginICH ClassificationSignificance
(1R)-1-phenylpentan-1-amine Non-stereospecific synthesis or incomplete chiral resolutionOrganic ImpurityHigh. The enantiomer may have different/adverse biological effects.[2]
1-Phenylpentan-1-one Incomplete reduction of the ketone starting material.[8][9]Organic Impurity (Starting Material)Process performance indicator. May be reactive.
N-alkylation products Side reactions with alkylating agents or solventsOrganic Impurity (By-product)Potential for unknown pharmacology.
Dimerization Products Self-reaction of the amine or intermediatesOrganic Impurity (By-product)Can impact purity and yield.
Heavy Metals/Catalysts Remnants from hydrogenation or other catalytic stepsInorganic ImpurityHigh toxicity potential, regulated by ICH Q3D.[4]
Process Solvents (e.g., Toluene, Methanol) Used during synthesis and purificationResidual SolventRegulated by ICH Q3C based on toxicity.[4]

Part 2: A Comparative Guide to Selecting Reference Standards

The quality of your analytical data is directly dependent on the quality of your reference standards. A certificate from a supplier is not sufficient; a critical evaluation of the provided documentation is necessary.[6]

Key Causality in Standard Selection: A reference standard serves as the ultimate benchmark in a comparative analytical technique. If the standard's purity is incorrectly stated, every sample quantified against it will have a corresponding error. Therefore, choosing a supplier that provides comprehensive characterization is a self-validating step for your entire analytical workflow.

Table 2: Comparison of Critical Attributes for Reference Standard Suppliers

AttributeTier 1 Supplier (e.g., Pharmacopeial or Accredited) Tier 2 Supplier (Specialty Chemicals) Rationale & Key Considerations
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Often ¹H NMR and MSA full structural elucidation (including 2D NMR if necessary) provides unequivocal proof of identity.
Purity Assessment Quantitative NMR (qNMR), Mass Balance (100% - sum of impurities)Typically HPLC Purity (e.g., >98%)HPLC purity only shows impurities detectable by that specific method. Mass balance, which includes water content, residual solvents, and non-volatile residues, provides a more accurate purity value.[6]
Chiral Purity Chiral HPLC or Chiral GC with a stated enantiomeric excess (e.g., >99.8% ee)May not be specified or may be a lower gradeFor a chiral API, this is the most critical purity parameter. The limit of detection for the undesired enantiomer should be established.
Documentation Comprehensive Certificate of Analysis (CoA) with spectra, ISO 17034 / ISO 17025 accreditation[10]Basic CoA, may lack full spectral dataISO 17034 accreditation ensures the competence of the manufacturer in producing reference materials and provides traceability.[10]
Traceability Traceable to national or international standards (e.g., USP, EP)Generally not traceableTraceability is essential for regulatory submissions and ensures consistency across different laboratories and batches.[6]

Recommendation: For pivotal studies and quality control, always select a Tier 1 supplier. While more expensive, the cost of regulatory delays or batch failures resulting from poorly characterized standards is far greater. For early-stage research or impurity identification, a Tier 2 supplier may be adequate, but the material should be internally verified before use.

Part 3: Experimental Protocols for Impurity Profiling

The choice of analytical technique is driven by the properties of the analyte and the specific impurity being targeted. For (1S)-1-phenylpentan-1-amine, a combination of chiral HPLC and GC-MS provides a comprehensive profile.

A. Chiral Purity and Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC using a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[2][11] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are particularly effective for chiral amines due to their ability to form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[12] A UV detector is suitable due to the phenyl group's chromophore.

G SamplePrep 1. Sample Preparation (Dissolve in mobile phase) Injection 2. HPLC Injection SamplePrep->Injection Separation 3. Chiral Column Separation (e.g., Chiralpak® AD-H) Injection->Separation Detection 4. UV Detection (210 nm) Separation->Detection Analysis 5. Data Analysis (Peak Integration, % Area) Detection->Analysis

Caption: Workflow for Chiral HPLC Analysis.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (85:15:0.1, v/v/v). The amine modifier (diethylamine) is crucial to prevent peak tailing by masking active sites on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the (1S)-1-phenylpentan-1-amine sample and reference standards in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Prepare a spiked sample containing the API and known levels of key impurities (e.g., 0.1% of the (1R)-enantiomer and 1-phenylpentan-1-one) to verify peak identification and resolution.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject the spiked solution six times.

    • Acceptance Criteria: The resolution (Rs) between the (1S) and (1R) enantiomer peaks must be > 1.5. The relative standard deviation (RSD) for the peak areas of the main component should be ≤ 2.0%.

  • Data Analysis: Calculate the percentage of each impurity using the area percent method. For impurities with a different response factor, a correction factor derived from the analysis of a known concentration of the certified reference standard should be applied.

Table 3: Typical HPLC Performance Data

ParameterExpected ValueRationale
Resolution (Rs) for Enantiomers > 2.0Baseline separation is essential for accurate quantification of the minor enantiomer.[11]
Tailing Factor (Tf) for API peak 0.9 - 1.5Ensures peak symmetry for accurate integration.
Limit of Quantitation (LOQ) ~0.05%Must be below the ICH identification threshold.[4]
Analysis Time 15 - 25 minutesBalances resolution with sample throughput.
B. Residual Solvents and Volatile Impurities by Gas Chromatography (GC)

Rationale: Gas chromatography with a flame ionization detector (FID) or mass spectrometer (MS) is the ideal technique for detecting and quantifying volatile organic compounds like residual solvents, as mandated by ICH Q3C.[4] For the amine itself, derivatization may be necessary to improve peak shape and thermal stability, though modern capillary columns can often analyze primary amines directly.[11][13]

Detailed GC-MS Protocol (Headspace for Residual Solvents):

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35 - 350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (1S)-1-phenylpentan-1-amine into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Prepare a reference standard vial containing known concentrations of all potential process solvents.

  • Data Analysis: Identify solvents by retention time and mass spectrum comparison to the reference standard. Quantify using an external or internal standard method.

Conclusion and Best Practices

A robust impurity profiling strategy is a dynamic process that evolves with the development of the API. The foundation of this strategy is the use of high-quality, comprehensively characterized reference standards. Without them, all analytical data is questionable.

Key Takeaways for Researchers:

  • Anticipate Impurities: Use knowledge of the synthetic route to predict potential impurities and procure the relevant reference standards early.[7]

  • Scrutinize Suppliers: Do not take a Certificate of Analysis at face value. Prioritize suppliers with ISO 17034 accreditation who provide full characterization data.[6][10]

  • Use Orthogonal Methods: Employ multiple analytical techniques (e.g., HPLC-UV, GC-MS, LC-MS) to build a complete impurity profile, as no single method can detect all possible impurities.[14][15]

  • Validate Your System: Always perform system suitability tests before analysis to ensure the method is performing as expected. The principle of a self-validating system is key to generating trustworthy data.

By integrating these principles and methodologies, scientists and drug development professionals can ensure the quality, safety, and regulatory compliance of (1S)-1-phenylpentan-1-amine, paving the way for its successful application in novel therapeutics.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Academia.edu. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Hengyuan Fine Chemical. (n.d.). PCL Impurity Reference Standards Supplier. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-PHENYLPENTAN-1-ONE | CAS 1009-14-9. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Acanthus Research. (n.d.). Drug Impurities Reference Standards Archives. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-phenylpentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S)-1-phenylpentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.